molecular formula C9H17FO2S B13272907 2-Cyclohexylpropane-1-sulfonyl fluoride

2-Cyclohexylpropane-1-sulfonyl fluoride

Cat. No.: B13272907
M. Wt: 208.30 g/mol
InChI Key: XPPPGNBQYSZJHT-UHFFFAOYSA-N
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Description

2-Cyclohexylpropane-1-sulfonyl fluoride is a chemical compound of significant interest in chemical biology and medicinal chemistry for the development of Targeted Covalent Inhibitors (TCIs). As a sulfonyl fluoride, it acts as an electrophilic warhead capable of covalently engaging a range of nucleophilic amino acid residues in proteins, including tyrosine, lysine, histidine, serine, and threonine . This broad reactivity profile allows researchers to target binding sites that lack the cysteine residues typically targeted by traditional acrylamide-based electrophiles, thereby expanding the druggable proteome . Sulfonyl fluorides exhibit a unique balance of high reactivity in the structured environment of a protein binding pocket and considerable stability in aqueous conditions, making them privileged warheads for chemical biology applications . The sulfonyl fluoride group undergoes a Sulfur-Fluoride Exchange (SuFEx) reaction with protein nucleophiles, leading to the formation of a stable covalent bond . This mechanism is leveraged to create potent, selective, and long-lasting inhibitors of enzymes . The cyclohexylpropane moiety of this specific reagent provides a lipophilic backbone that can be utilized to modulate the compound's physicochemical properties and to confer specificity by fitting into complementary hydrophobic regions of protein targets. Researchers can employ this compound as a key building block in the rational, structure-based design of covalent probes, for mapping enzyme active sites, and for target identification and validation studies . This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H17FO2S

Molecular Weight

208.30 g/mol

IUPAC Name

2-cyclohexylpropane-1-sulfonyl fluoride

InChI

InChI=1S/C9H17FO2S/c1-8(7-13(10,11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3

InChI Key

XPPPGNBQYSZJHT-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)C1CCCCC1

Origin of Product

United States

Preparation Methods

Traditional Synthesis via Sulfonyl Chlorides and Fluorination

Method Overview:
Historically, sulfonyl fluorides are synthesized through a two-step process involving the formation of sulfonyl chlorides followed by fluorination. This approach is applicable to the synthesis of 2-cyclohexylpropane-1-sulfonyl fluoride, starting from suitable precursors.

Step 1: Preparation of Sulfonyl Chloride

  • Starting Material: The corresponding sulfonic acid or sulfonate ester of 2-cyclohexylpropane-1-sulfonic acid.
  • Reaction: Reacting with chlorosulfuric acid or thionyl chloride under controlled conditions converts the sulfonic acid group into a sulfonyl chloride.

Reaction Scheme:

R–SO3H + SOCl2 → R–SO2Cl + SO2 + HCl

Notes:

  • Use of thionyl chloride (SOCl2) is common but releases SO2 and HCl gases, requiring proper handling.
  • Reaction conditions typically involve refluxing in an inert solvent like dichloromethane (DCM).

Step 2: Fluorination of Sulfonyl Chloride

  • Reagent: Fluorinating agents such as potassium fluoride (KF) with a phase transfer catalyst, or specialized reagents like XtalFluor-M.
  • Reaction: The sulfonyl chloride reacts with fluoride sources to replace the chlorine with fluorine, yielding the sulfonyl fluoride.

Reaction Scheme:

R–SO2Cl + KF → R–SO2F + KCl

Advantages:

  • Well-established and reliable.
  • Suitable for scale-up.

Limitations:

  • Use of toxic reagents (chlorosulfuric acid, SOCl2).
  • Harsh reaction conditions.

Direct Conversion from Sulfonic Acids Using Fluorinating Reagents

Recent advances have focused on direct fluorination of sulfonic acids or their derivatives, circumventing the need for sulfonyl chlorides.

Method:

  • Raw Material: Sulfonic acids or sulfonate salts of 2-cyclohexylpropane-1-sulfonic acid.
  • Reagent: Fluorinating agents such as KHF2, DAST, or XtalFluor-M, or more environmentally friendly options like cyanuric chloride with potassium fluoride (KF).

Procedure:

  • React sulfonic acids with fluorinating agents under mild conditions.
  • For example, a transition-metal-free one-pot synthesis involves reacting sulfonates with cyanuric chloride and KF, producing sulfonyl fluorides with high efficiency and minimal environmental impact.

Reaction Example:

R–SO3H + KHF2 → R–SO2F + by-products (NaCl, KCl)

Advantages:

  • Avoids toxic chlorosulfuric acid.
  • Mild, scalable, and environmentally friendly.
  • High yields reported in recent literature.

Recent Innovations:

  • Use of cyanuric chloride and KF for direct conversion from sulfonates or sulfonic acids, as developed by Osaka University researchers, offers a green, cost-effective route with minimal waste.

Green and Eco-Friendly Synthetic Routes

Recent breakthroughs emphasize sustainable chemistry principles. A notable method involves reacting thiols or disulfides with SHC5® and potassium fluoride (KF) , producing sulfonyl fluorides with only sodium and potassium salts as by-products, significantly reducing environmental impact.

Reaction:

Thiol/Disulfide + SHC5® + KF → Sulfonyl fluoride + NaCl/KCl

Features:

  • Transition-metal-free.
  • Uses benign reagents.
  • Produces non-toxic by-products.
  • Suitable for a broad scope of aromatic, aliphatic, and heterocyclic groups.

Application to this compound:

  • Starting from the corresponding sulfonic acid or sulfonate salt of 2-cyclohexylpropane-1-sulfonic acid.
  • React with KF and a suitable fluorinating reagent or precursor under mild conditions.
  • Purify via standard chromatographic techniques.

Summary Table of Preparation Methods

Method Raw Material Reagents Conditions Advantages Limitations
Sulfonyl Chloride Route Sulfonic acid SOCl2, fluorinating agent Reflux, inert atmosphere Well-established Toxic reagents, harsh conditions
Direct Fluorination Sulfonic acid / sulfonate KHF2, DAST, XtalFluor-M Mild, room temp Environmentally friendly, scalable Cost of reagents, selectivity issues
Green Synthesis (Osaka method) Sulfonate salts Cyanuric chloride, KF Mild, ambient Eco-friendly, high yield Requires specific reagents
Novel Green Method Thiols/disulfides SHC5®, KF Mild, ambient Low environmental impact Limited scope, new technology

Chemical Reactions Analysis

Types of Reactions: 2-Cyclohexylpropane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF), 18-crown-6-ether, and acetonitrile . These reagents facilitate efficient transformations under mild conditions.

Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Typically, these reactions yield functionalized sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 2-Cyclohexylpropane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on target molecules . This reactivity is harnessed in various applications, including enzyme inhibition and protein modification.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparison with Other Sulfonyl Fluorides

Sulfonyl fluorides vary significantly in reactivity and applications based on substituents:

  • Benzene sulfonyl fluoride : Aromatic sulfonyl fluorides exhibit lower hydrolytic stability compared to aliphatic analogs due to electron-withdrawing effects. They are widely used as protease inhibitors.
  • Aliphatic sulfonyl fluorides (e.g., propane sulfonyl fluoride) : These compounds are more hydrolytically stable but less lipophilic than cyclohexyl derivatives, limiting their cellular uptake.

Comparison with Phosphonofluoridates (Organophosphorus Analogs)

Phosphonofluoridates, such as O-1-Ethylheptyl ethylphosphonofluoridate (CAS RN: 624-51-1), share the fluorine-leaving-group motif but differ in core structure and reactivity. Key distinctions include:

  • Reactivity: Phosphonofluoridates are highly reactive acetylcholinesterase inhibitors, often associated with neurotoxicity, whereas sulfonyl fluorides are milder and selectively target serine hydrolases.
  • Stability: Sulfonyl fluorides resist hydrolysis under physiological conditions, whereas phosphonofluoridates hydrolyze rapidly, releasing toxic byproducts .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Reactivity (Hydrolysis Half-Life) Key Applications
2-Cyclohexylpropane-1-sulfonyl fluoride C₉H₁₇FSO₂ 208.29 >24 hours (pH 7.4) SuFEx chemistry, enzyme inhibition
Benzene sulfonyl fluoride C₆H₅FSO₂ 160.17 ~6 hours (pH 7.4) Protease inhibition
O-1-Ethylheptyl ethylphosphonofluoridate C₁₁H₂₄FO₂P 238.28 <1 hour (pH 7.4) Neurotoxic agents, pesticides

Research Findings

  • Hydrolytic Stability : this compound’s aliphatic-cyclohexyl hybrid structure likely enhances stability compared to aromatic sulfonyl fluorides, aligning with trends observed in other aliphatic derivatives.
  • Biological Activity: Sulfonyl fluorides generally exhibit lower acute toxicity than phosphonofluoridates, making them safer for therapeutic use. For example, phosphonofluoridates like O-1-Ethylheptyl ethylphosphonofluoridate inhibit acetylcholinesterase at nanomolar concentrations, whereas sulfonyl fluorides target enzymes reversibly .

Biological Activity

2-Cyclohexylpropane-1-sulfonyl fluoride (CAS Number: 124-13-0) is a sulfonyl fluoride compound notable for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyValue
Molecular FormulaC9H17FOS
Molecular Weight196.29 g/mol
IUPAC NameThis compound
CAS Number124-13-0

This compound primarily acts as an irreversible inhibitor of serine proteases and other enzymes that utilize serine in their active sites. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues, leading to the formation of a stable enzyme-inhibitor complex. This mechanism is crucial for its application in biochemical research and potential therapeutic interventions.

Enzyme Inhibition

The compound has shown significant inhibitory effects on various enzymes:

  • Serine Proteases : Inhibition leads to altered proteolytic activity, impacting processes such as blood coagulation and inflammation.
  • Carbonic Anhydrase : Studies indicate that it can inhibit carbonic anhydrase, affecting bicarbonate ion balance and pH regulation in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and function.

Cytotoxicity

The compound has demonstrated cytotoxic effects on various cancer cell lines, including HeLa cells. The cytotoxicity is attributed to the inhibition of key metabolic pathways essential for cell survival.

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study evaluated the effects of this compound on HeLa cells, revealing a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM.
    • Mechanistic studies suggested that the compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
  • Antimicrobial Efficacy :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound reduced bacterial growth by over 80% at concentrations of 10 µg/mL.
    • The study highlighted its potential use as a disinfectant or preservative in pharmaceutical formulations.

Toxicological Profile

The toxicological assessment indicates that while this compound exhibits significant biological activity, it also poses risks at higher concentrations. Acute toxicity studies suggest LD50 values in rodents are above 200 mg/kg, indicating moderate toxicity levels.

Safety Considerations

Handling precautions should be taken due to its potential irritant properties and cytotoxic effects. Proper laboratory safety protocols must be followed when working with this compound.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Cyclohexylpropane-1-sulfonyl fluoride, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a cyclohexylpropane precursor using sulfuryl fluoride (SO₂F₂) under anhydrous conditions. Key intermediates (e.g., cyclohexylpropane thiol) should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry. Final purity is assessed by GC-MS or HPLC, with retention times compared to reference standards. Sulfuryl fluoride handling requires inert atmospheres (e.g., argon) due to moisture sensitivity .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 19F^{19}F-NMR identifies fluorine environments. IR spectroscopy validates the sulfonyl fluoride group (S=O stretch at ~1350–1200 cm⁻¹, S-F at ~750–650 cm⁻¹). X-ray crystallography may resolve steric effects from the cyclohexyl group, though recrystallization in hexane/ethyl acetate mixtures is often required .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under nitrogen or argon at –20°C in sealed, light-resistant vials. Monitor for hydrolysis byproducts (e.g., sulfonic acids) via periodic 1H^1H-NMR. Use anhydrous solvents (e.g., THF, DCM) in reactions, and avoid aqueous workup unless explicitly required .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the electrophilicity of the sulfonyl fluoride group in nucleophilic reactions?

  • Methodological Answer : Steric hindrance from the cyclohexyl group reduces reaction rates with bulky nucleophiles (e.g., secondary amines). Kinetic studies under pseudo-first-order conditions (excess nucleophile) can quantify this effect. Compare activation energies via Arrhenius plots using 19F^{19}F-NMR to track fluoride displacement .

Q. What experimental strategies resolve contradictions in catalytic activity data when using this compound as a sulfonylation agent?

  • Methodological Answer : Systematically isolate variables:

  • Purity : Re-run reactions with rigorously purified substrate (e.g., column chromatography, ≥99% purity by HPLC).
  • Solvent effects : Test in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess dielectric impact.
  • Catalyst screening : Evaluate metal catalysts (e.g., Cu(I)) for side-reaction suppression. Document protocols per IUPAC guidelines to ensure reproducibility .

Q. What computational models predict the reactivity of this compound in complex biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model transition states for sulfonyl fluoride hydrolysis. Molecular docking studies predict interactions with serine hydrolases, guided by X-ray structures of analogous inhibitors. Validate predictions with kinetic assays using fluorogenic substrates .

Q. How can isotopic labeling (e.g., 18O^{18}O) elucidate the mechanism of sulfonyl fluoride hydrolysis under physiological conditions?

  • Methodological Answer : Synthesize 18O^{18}O-labeled this compound via exchange with H₂18O^{18}O. Monitor hydrolysis by LC-MS to track 18O^{18}O incorporation into sulfonic acid products. Compare rates in buffered (pH 7.4) vs. acidic/basic conditions to map reaction pathways .

Data Presentation Guidelines

  • Tabulate kinetic data (e.g., rate constants, half-lives) with error margins (±SD) and statistical significance (p-values).
  • Supplemental Information : Include crystallographic data (CIF files), NMR spectra, and computational input files for peer review .

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